molecular formula C14H19NO B14255915 N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide CAS No. 389874-17-3

N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide

Cat. No.: B14255915
CAS No.: 389874-17-3
M. Wt: 217.31 g/mol
InChI Key: YZZNZTZBTLRUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzamide group attached to a 2,2-dimethylbut-3-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 2,2-dimethylbut-3-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group into an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylbut-3-en-1-yl)formamide
  • N-(2,2-Dimethylbut-3-en-1-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

389874-17-3

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(2,2-dimethylbut-3-enyl)-N-methylbenzamide

InChI

InChI=1S/C14H19NO/c1-5-14(2,3)11-15(4)13(16)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3

InChI Key

YZZNZTZBTLRUTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C(=O)C1=CC=CC=C1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.